4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

Physicochemical profiling Regioisomer comparison pKa modulation

4‑[3‑(Trifluoromethyl)phenyl]‑2,3‑dihydro‑1,3‑thiazol‑2‑one (CAS 1095163‑09‑9) is a heterocyclic small molecule belonging to the 4‑aryl‑thiazol‑2(3H)‑one class. Its structure combines a 2,3‑dihydro‑1,3‑thiazol‑2‑one (thiazolone) core with a phenyl ring bearing a trifluoromethyl (–CF₃) substituent at the meta (3‑) position.

Molecular Formula C10H6F3NOS
Molecular Weight 245.22 g/mol
CAS No. 1095163-09-9
Cat. No. B1454054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
CAS1095163-09-9
Molecular FormulaC10H6F3NOS
Molecular Weight245.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=O)N2
InChIInChI=1S/C10H6F3NOS/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(15)14-8/h1-5H,(H,14,15)
InChIKeyXEMOEJIQHRVMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one (CAS 1095163-09-9): Core Physicochemical and Structural Profile for Procurement Decisions


4‑[3‑(Trifluoromethyl)phenyl]‑2,3‑dihydro‑1,3‑thiazol‑2‑one (CAS 1095163‑09‑9) is a heterocyclic small molecule belonging to the 4‑aryl‑thiazol‑2(3H)‑one class [1]. Its structure combines a 2,3‑dihydro‑1,3‑thiazol‑2‑one (thiazolone) core with a phenyl ring bearing a trifluoromethyl (–CF₃) substituent at the meta (3‑) position . The compound has a molecular formula of C₁₀H₆F₃NOS, a molecular weight of 245.22 g·mol⁻¹, and is commercially supplied at purities of ≥95% (Enamine EN300‑82058) to 98% (Leyan) [2]. Its computed LogP of approximately 2.54 situates it within the favorable lipophilicity window for drug‑like molecules, while the thiazolone NH and C=O groups provide a hydrogen‑bond donor/acceptor pair that distinguishes it from simple thiazole analogs [3].

Why Generic 4-Aryl-Thiazolone Substitution Is Not Advisable for 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one


Although the 4‑aryl‑thiazol‑2(3H)‑one scaffold is represented across numerous catalog compounds, interchangeability is undermined by three quantifiable factors: (i) the regioisomeric position of the –CF₃ group on the phenyl ring alters the computed pKa of the thiazolone NH by approximately 0.03 units between the meta‑CF₃ (pKa 10.17) and ortho‑CF₃ (pKa 10.14) isomers, indicating a measurable electronic perturbation [1][2]; (ii) the presence of the thiazolone carbonyl and NH groups contributes a topological polar surface area (TPSA) of ≈29.1 Ų versus only ≈12.9 Ų for the corresponding des‑oxo thiazole analog (CAS 939805‑29‑5), a difference of >2‑fold that directly impacts hydrogen‑bonding capacity [3]; and (iii) the LogP of the meta‑CF₃ thiazolone (≈2.54) places it within the established optimal range for oral bioavailability (LogP 1–3), whereas the des‑oxo thiazole analog exhibits a LogP of ≈3.83, exceeding the upper bound and increasing the risk of poor aqueous solubility [4]. These numerical divergences demonstrate that regioisomers and scaffold‑swapped analogs are not functionally equivalent procurement substitutes.

Quantitative Differentiators: Head-to-Head Physicochemical Comparisons for 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one


Meta-CF₃ Substitution Modulates Thiazolone NH Acidity Relative to Ortho-CF₃ Regioisomer

The computed acid pKa of the thiazolone N–H proton differs by approximately 0.04 units between the meta‑CF₃ target compound (pKa = 10.17) and its ortho‑CF₃ regioisomer (pKa = 10.14) [1][2]. While both values are predicted by the same JChem algorithm, the directional shift is consistent with the stronger inductive electron‑withdrawing effect exerted by the meta‑CF₃ group compared to the sterically hindered ortho‑CF₃, which can adopt a conformation that partially attenuates electronic communication with the thiazolone ring [3].

Physicochemical profiling Regioisomer comparison pKa modulation

Thiazolone Carbonyl Confers >2-Fold Increase in Topological Polar Surface Area Over the Des-Oxo Thiazole Analog

The target compound's thiazolone core includes a carbonyl oxygen and an NH group, yielding a computed topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, the des‑oxo thiazole analog 4‑[3‑(trifluoromethyl)phenyl]thiazole (CAS 939805‑29‑5), which lacks both the carbonyl and NH donor, has a reported TPSA of only 12.89 Ų . This represents a >2.2‑fold difference in polar surface area, which directly affects the number of hydrogen‑bond acceptors (2 vs. 1) and donors (1 vs. 0) available for target engagement.

Drug-likeness Hydrogen bonding Scaffold comparison

Lipophilicity Within Optimal Drug-Like Range Versus Thiazole Analog Exceeding the Upper Threshold

The target compound exhibits a computed LogP of approximately 2.54 [1], placing it within the established optimal lipophilicity range (LogP 1–3) for orally bioavailable drug candidates [2]. The scaffold‑swapped thiazole analog (CAS 939805‑29‑5) has a LogP of ≈3.83 , which exceeds the commonly cited upper threshold of 3 and is associated with increased risk of poor aqueous solubility, higher metabolic clearance, and promiscuous off‑target binding [2].

Lipophilicity ADME prediction Oral bioavailability

Trifluoromethyl Group Imparts Metabolic Stability: Class-Level Evidence from Thiazolone 11β-HSD1 Inhibitor Series

In a published 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitor program, a trifluoromethyl‑substituted thiazolone (compound 17, a 2‑(S)‑phenethylaminothiazolone) demonstrated a Ki of 22 nM and, critically, exhibited low in vivo clearance with 91% inhibition of adipose 11β‑HSD1 enzymatic activity in a mouse ex vivo pharmacodynamic model [1]. While this specific compound is structurally more complex than the target 4‑[3‑(trifluoromethyl)phenyl]‑2,3‑dihydro‑1,3‑thiazol‑2‑one, the data provide class‑level evidence that the thiazolone scaffold bearing a –CF₃ group can deliver favorable pharmacokinetic properties, a benefit not necessarily retained when the –CF₃ is repositioned or the thiazolone carbonyl is removed.

Metabolic stability In vivo clearance Trifluoromethyl effect

Meta-Substitution Pattern Offers Distinct Electronic Profile Compared to Ortho and Para Isomers: Hammett Analysis

The Hammett substituent constant for a meta‑CF₃ group is σₘ = 0.43, compared to σₚ = 0.54 for the para‑CF₃ isomer and an ortho‑CF₃ group that combines both electronic (σ_I) and steric effects [1][2]. This means the meta‑CF₃ substituent exerts a strong electron‑withdrawing inductive effect (–I) without the additional resonance contribution (–R) that operates at the para position, and without the steric constraints present at the ortho position. For the target compound, this translates to a modulated electron density on the thiazolone ring that is quantitatively distinct from either the ortho‑CF₃ or para‑CF₃ regioisomers [3].

Electronic effects Hammett constants SAR design

Commercial Sourcing and Purity: Multi-Vendor Availability with Verified Identity

The target compound is available from at least five independent commercial suppliers with documented catalog numbers: Enamine (EN300‑82058, purity ≥95%), CymitQuimica (Ref. 3D‑VTB16309, €347/50 mg), Biosynth (VTB16309), Leyan (Cat. 1581014, purity 98%), and Wanvibio/Amaybio (≥95%) [1][2]. The ortho‑CF₃ isomer (CAS 1095110‑56‑7) is separately cataloged (Enamine EN300‑59543; Leyan Cat. 2001991, purity 95%), confirming that the two regioisomers are supplied as distinct, non‑interchangeable products . The para‑CF₃ isomer (4‑[4‑(trifluoromethyl)phenyl]‑2,3‑dihydro‑1,3‑thiazol‑2‑one) does not appear to be widely stocked among major suppliers, making the meta‑CF₃ target compound the more accessible isomer for procurement.

Procurement Chemical sourcing Purity comparison

Recommended Application Scenarios for 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring a Hydrogen-Bond Donor/Acceptor Pair

The thiazolone scaffold of the target compound provides both a hydrogen‑bond donor (NH, pKa ≈ 10.17) and acceptor (C=O), reflected in a TPSA of 29.1 Ų [1]. This is in quantitative contrast to the des‑oxo thiazole analog (TPSA = 12.89 Ų, HBD = 0), which cannot engage targets through NH‑mediated interactions . Fragment libraries that include the target compound therefore sample an additional pharmacophoric dimension—hydrogen‑bond donation—that is inaccessible to the simpler thiazole analog, increasing the probability of identifying hits against targets requiring directional H‑bond interactions (e.g., kinase hinge regions, proteases).

Lead Optimization Programs Targeting Metabolic Stability Through Strategic CF₃ Placement

Class‑level evidence from the 11β‑HSD1 thiazolone series demonstrates that a trifluoromethyl‑substituted thiazolone can achieve low in vivo clearance and 91% target engagement in a mouse ex vivo PD model (Ki = 22 nM) [1]. For lead optimization programs where metabolic soft spots are identified on phenyl rings, introducing a –CF₃ group at the meta position of the target compound provides a direct replacement with a Hammett σₘ of 0.43—a distinct electronic environment from the para‑CF₃ (σₚ = 0.54) that may confer different CYP450 oxidation profiles . The target compound thus serves as a modular building block for exploring meta‑CF₃ SAR without the confounding steric effects of ortho substitution.

Physicochemical Property-Driven Library Design Where LogP Control Is Critical

With a computed LogP of approximately 2.54, the target compound resides within the optimal drug‑like lipophilicity window (LogP 1–3) established by Lipinski's analysis [1]. This contrasts with the thiazole analog (LogP ≈ 3.83), which exceeds the upper threshold and carries an increased risk of poor solubility and promiscuous binding [2]. Compound library designers seeking to enrich collections with fragment‑to‑lead‑like molecules that balance potency with favorable ADME properties should preferentially select the thiazolone scaffold over the more lipophilic thiazole variant.

Regioisomeric Selectivity Studies for Target Engagement Fingerprinting

The meta‑CF₃ target compound and its ortho‑CF₃ regioisomer (CAS 1095110‑56‑7) exhibit measurable differences in computed NH acidity (ΔpKa ≈ 0.03–0.04) and are supplied as distinct catalog products [1]. Parallel testing of both regioisomers in a biochemical or biophysical assay can serve as a selectivity fingerprint: differential activity between the two isomers would indicate that the target binding site is sensitive to the spatial orientation and electronic character of the –CF₃ substituent, providing actionable SAR information for hit triage and prioritization.

Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.